1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and an oxadiazole ring
Mechanism of Action
Target of Action
It is suggested that this compound may be used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The mode of action of 2-(1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with its targets, leading to their degradation. As a part of a PROTAC molecule, it may help in the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by 2-(1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole are related to protein degradation. By tagging specific proteins for degradation, it can influence various cellular processes that these proteins are involved in .
Pharmacokinetics
As a part of a protac molecule, its pharmacokinetic properties would be crucial in determining its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the action of 2-(1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involve the degradation of specific target proteins. This can lead to changes in cellular processes and potentially the treatment of diseases associated with these proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole. For instance, the pH level can affect the stability of boronic esters, which are often used in the design of new drugs . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Sulfonylation: The piperidine ring is sulfonylated using 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the sulfonylated piperidine with the oxadiazole ring under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the sulfonyl group.
Reduction: Reduction reactions may target the oxadiazole ring or the sulfonyl group, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-butylbenzenesulfonyl)-4-[5-(methyl)-1,3,4-oxadiazol-2-yl]piperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(4-tert-butylbenzenesulfonyl)-4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O3S/c1-17(2,3)13-4-6-14(7-5-13)28(25,26)24-10-8-12(9-11-24)15-22-23-16(27-15)18(19,20)21/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDUHVJCMJZLSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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